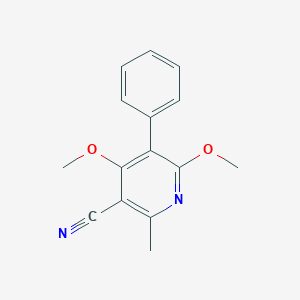

3-Cyano-4,6-dimethoxy-2-methyl-5-phenylpyridine

Beschreibung

Eigenschaften

IUPAC Name |

4,6-dimethoxy-2-methyl-5-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-10-12(9-16)14(18-2)13(15(17-10)19-3)11-7-5-4-6-8-11/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXSYEHZOJCOFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)OC)C2=CC=CC=C2)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561127 | |

| Record name | 4,6-Dimethoxy-2-methyl-5-phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127581-40-2 | |

| Record name | 4,6-Dimethoxy-2-methyl-5-phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis, a classical method for constructing dihydropyridines, can be adapted to access polysubstituted pyridines. For example, cyclocondensation of a β-keto ester (e.g., ethyl acetoacetate) with an aldehyde and ammonia derivatives could yield a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine. However, introducing multiple substituents (e.g., methoxy, phenyl) requires tailored starting materials.

Example Protocol

-

React ethyl 3-oxopentanoate with 4-methoxybenzaldehyde and ammonium acetate in ethanol under reflux to form a 1,4-dihydropyridine.

-

Oxidize the intermediate using ceric ammonium nitrate (CAN) or DDQ to yield 4-methoxy-2-methylpyridine.

-

Functionalize the pyridine via nitration, followed by reduction and cyanation to install the cyano group.

Limitations include poor regiocontrol during nitration and challenges in introducing the 5-phenyl group post-cyclization.

Cyano Group Installation Strategies

Nucleophilic Substitution with Cyanide

The cyano group at position 3 can be introduced via nucleophilic aromatic substitution (NAS) if the pyridine ring is sufficiently activated. Electron-withdrawing groups (e.g., nitro) at adjacent positions enhance reactivity.

Stepwise Approach

Metal-Mediated Cyanation

Transition metal catalysts, such as palladium or copper, enable direct cyanation of aryl halides. For example, reacting a 3-bromo-4,6-dimethoxy-2-methyl-5-phenylpyridine with Zn(CN)₂ in the presence of Pd(PPh₃)₄ achieves cyanation.

Methoxy Group Introduction and Protection

Direct Methylation of Hydroxy Precursors

If a dihydroxy intermediate (e.g., 3-cyano-4,6-dihydroxy-2-methyl-5-phenylpyridine) is accessible, methylation with methyl iodide or dimethyl sulfate under basic conditions (K₂CO₃, DMF) provides the dimethoxy derivative.

Optimization Note

Excess methylating agent and prolonged reaction times (12–24 hours) ensure complete conversion. Purification via column chromatography (SiO₂, ethyl acetate/hexane) isolates the product.

Challenges and Side Reactions

Demethylation Under Acidic Conditions

Methoxy groups are susceptible to cleavage under strong acidic conditions. For instance, BBr₃ in CH₂Cl₂ at 0°C removes methyl groups, reverting to hydroxyls. This necessitates neutral or mildly acidic conditions during subsequent steps.

Regioselectivity in Electrophilic Substitution

Electrophilic substitutions (e.g., nitration, bromination) on polysubstituted pyridines often suffer from poor regiocontrol. Computational modeling (DFT) can predict reactive sites, guiding experimental design.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Cyclization (Hantzsch) | Dihydropyridine formation, oxidation | Scalable, established protocol | Limited substituent compatibility |

| Suzuki Coupling | Halogenation, Pd-catalyzed coupling | High regioselectivity | Requires halogenated precursors |

| Post-Modification | Methylation of dihydroxy intermediate | Utilizes available intermediates | Risk of incomplete methylation |

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyano-4,6-dimethoxy-2-methyl-5-phenylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Substitution: The methoxy and phenyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-Cyano-4,6-dimethoxy-2-methyl-5-phenylpyridine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a building block in the synthesis of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Cyano-4,6-dimethoxy-2-methyl-5-phenylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

The electronic and steric effects of substituents significantly influence solubility, stability, and reactivity. Below is a comparative analysis of key pyridine derivatives:

Table 1: Structural and Physical Properties

Key Observations:

- Methoxy vs. Hydroxy: Methoxy groups enhance lipophilicity and stability compared to hydroxy groups, which increase polarity but may reduce shelf life due to oxidation sensitivity .

- Bromo Substitution: Bromine introduces sites for Suzuki or Ullmann coupling reactions, expanding utility in pharmaceutical synthesis. However, brominated analogs are cost-prohibitive for large-scale applications .

Table 2: Insecticidal Activity of Pyridine Analogs

Implications for this compound:

- Methoxy groups may improve membrane permeability, aiding insect cuticle penetration in agrochemical applications.

- The cyano group at position 3 could enhance electron-withdrawing effects, stabilizing interactions with biological targets .

Biologische Aktivität

3-Cyano-4,6-dimethoxy-2-methyl-5-phenylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyridine ring substituted with a cyano group, two methoxy groups, a methyl group, and a phenyl group. This unique combination of functional groups contributes to its distinct chemical properties and biological activity.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various human tumor cell lines. For instance, studies have demonstrated that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

A notable study highlighted the compound's effectiveness against breast cancer cell lines, where it exhibited IC50 values in the low micromolar range, suggesting strong potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity . It has been evaluated against several bacterial strains and fungi, demonstrating effectiveness that suggests it could be developed into a therapeutic agent for treating infections .

The mechanism by which this compound exerts its biological effects involves interaction with various biological targets. The cyano and methoxy groups are believed to participate in hydrogen bonding and other interactions that influence the compound's binding affinity to enzymes and receptors.

- Cytotoxic Mechanism : The compound may induce apoptosis through mitochondrial pathways and modulate signaling pathways involved in cell survival .

- Antimicrobial Mechanism : It is hypothesized that the compound disrupts microbial cell membranes or inhibits essential enzymes critical for microbial growth .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Substituted pyridines are reacted with cyano and methoxy groups under controlled conditions.

- Catalytic Methods : The use of catalysts and specific solvents is crucial to achieving high yields and purity during synthesis .

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Anticancer Activity : A study published in a peer-reviewed journal reported that this compound significantly inhibited the proliferation of human breast cancer cells in vitro. The authors concluded that further in vivo studies are warranted to evaluate its therapeutic potential .

- Antimicrobial Efficacy Study : Another research effort focused on assessing the antimicrobial properties of this compound against various pathogens. Results indicated substantial inhibition zones against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 3-Cyano-4,6-dimethylpyridine | Methyl groups instead of methoxy groups | Different solubility and reactivity patterns |

| 2-Amino-3-cyano-pyridine | Contains amino group | Displays distinct biological activities |

| 4-Methoxyphenylpyridine | Lacks cyano group | Primarily used in organic synthesis without significant biological activity |

The unique combination of functional groups in this compound enhances its reactivity and biological profile compared to these similar compounds.

Q & A

Q. Why do synthetic yields vary across studies?

- Methodological Answer :

- Purification methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water) can alter reported yields .

- Starting material purity : Impurities in 3-cyano-4,6-distyrylpyridin-2(1H)-thione (>95% purity required) directly affect reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.